molecular formula C7H8ClN3O4 B11585031 ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate

ethyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B11585031
M. Wt: 233.61 g/mol
InChI Key: PJYGVEZLPZKIHO-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro and nitro group on the pyrazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE typically involves the following steps:

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components[4][4].

Comparison with Similar Compounds

ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE can be compared with other pyrazole derivatives such as:

The uniqueness of ETHYL 2-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)ACETATE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O4

Molecular Weight

233.61 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C7H8ClN3O4/c1-2-15-6(12)4-10-3-5(8)7(9-10)11(13)14/h3H,2,4H2,1H3

InChI Key

PJYGVEZLPZKIHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

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